molecular formula C10H10N4 B104831 1,2-Bis(4-pyridyl)hydrazine CAS No. 19808-51-6

1,2-Bis(4-pyridyl)hydrazine

Cat. No. B104831
CAS RN: 19808-51-6
M. Wt: 186.21 g/mol
InChI Key: OFMNXXZKHSYCMQ-UHFFFAOYSA-N
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Description

1,2-Bis(4-pyridyl)hydrazine (bphy) is a flexible ligand that has been utilized in the construction of various coordination polymers. It is often generated in situ through the reduction of 4,4'-azopyridine (azpy) under solvothermal conditions. This ligand is known for its ability to form porous structures with potential applications in gas sorption and separation due to its coordination versatility and the presence of nitrogen donors capable of interacting with guest molecules .

Synthesis Analysis

The synthesis of bphy-containing coordination polymers typically involves solvothermal reactions where metal salts and benzenedicarboxylic acids react with azpy. The in situ reduction of azpy to bphy is a critical step in the formation of these polymers. Controlled solvothermal experiments and analyses such as LC-MS and single-crystal structures have confirmed the reduction process. The resulting coordination polymers exhibit diverse structures and topologies, including two-fold interpenetrated frameworks .

Molecular Structure Analysis

The molecular structures of the coordination polymers formed by bphy are characterized by their

Scientific Research Applications

Self-Assembled Metalla-Rectangles and Antitumor Activity

1,2-Bis(4-pyridyl)hydrazine has been utilized in the synthesis of arene-Ru based molecular-rectangles. These molecular-rectangles have shown potential in antitumor activity, particularly against liver, lung, and gastric cancer human cell lines. Their ability to inhibit cell cycle progression highlights their potential in cancer therapy (Vajpayee et al., 2013).

Corrosion Inhibition Efficiency

Research has explored the relationship between corrosion inhibition efficiency and molecular structure, using derivatives of 1,2-Bis(4-pyridyl)hydrazine. These studies are crucial in understanding how these compounds can be used to prevent corrosion in various industrial applications (Belghiti et al., 2019).

Vibrational Spectra and Detonation Properties

Investigations into the thermal stability and pyrolysis mechanism of 1,2-Bis(2,4,6-trinitrophenyl)hydrazine, a derivative of 1,2-Bis(4-pyridyl)hydrazine, have provided insights into its vibrational spectra, detonation properties, and pyrolysis mechanism. Such studies are significant in the field of energetic materials (Li Xiao-hong et al., 2012).

Inhibitors of Ribonucleoside Diphosphate Reductase

Derivatives of 1,2-Bis(4-pyridyl)hydrazine have been synthesized and tested as inhibitors of ribonucleoside diphosphate reductase, an enzyme involved in DNA synthesis. This research is crucial for developing novel chemotherapeutic agents (Sarel et al., 1999).

Solvothermal Generation and Crystal Engineering

Studies on the solvothermal generation of 1,2,4-triazolates from organonitrile and hydrazine hydrate, including derivatives of 1,2-Bis(4-pyridyl)hydrazine, contribute significantly to the field of crystal engineering and material sciences (Cheng et al., 2007).

pH Sensor Development

The development of pH sensors using derivatives of 1,2-Bis(4-pyridyl)hydrazine, such as BOPHY dyes, showcases the application of this compound in analytical chemistry and environmental monitoring (Jiang et al., 2015).

Supramolecular Assemblies in Organic Chemistry

1,2-Bis(4-pyridyl)hydrazine is used in the creation of supramolecular assemblies, a critical area in organic chemistry and nanotechnology. These assemblies have varied applications, from drug delivery systems to electronic devices (Arora & Pedireddi, 2003).

Safety And Hazards

1,2-Bis(4-pyridyl)hydrazine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

1,2-Bis(4-pyridyl)hydrazine has been used in the synthesis of a novel Zn (II) coordination polymer . It has also been used in place of bpe/azoby to synthesize 1-dimensional coordination polymers . These studies suggest potential future directions for the use of 1,2-Bis(4-pyridyl)hydrazine in the synthesis of novel materials.

properties

IUPAC Name

1,2-dipyridin-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMNXXZKHSYCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NNC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-pyridyl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
JP Launay, M Tourrel-Pagis, JF Lipskier… - Inorganic …, 1991 - ACS Publications
Conclusions. We have synthesized the organometallic oxide cluster [(MCp*) 4V6Ol9](1 and 2) using V03~ and [MCp* Cl2] 2 as a model compound for the inorganic oxide-bound RhCp* …
Number of citations: 121 pubs.acs.org
XM Liu, LH Xie, JB Lin, RB Lin, JP Zhang… - Dalton …, 2011 - pubs.rsc.org
Solvothermal reactions of Zn(NO3)2, 1,4-benzenedicarboxylic acid (H2bdc), and 4,4′-azopyridine (azpy) in different conditions yielded [Zn(bdc)(bphy)]·DMF·H2O (1a, bphy = 1,2-bis(4-…
Number of citations: 42 pubs.rsc.org
XM Liu, RB Lin, JP Zhang, XM Chen - Inorganic Chemistry, 2012 - ACS Publications
Solvothermal reactions of metal salts, benzenedicarboxylic acids, and 4,4′-azopyridine (azpy) in different conditions produced four coordination polymers, namely, [Zn 3 (bdc) 3 (bphy) …
Number of citations: 49 pubs.acs.org
H Wang, L Szeto, WTK Chan, HL Yeung… - Canadian Journal of …, 2012 - cdnsciencepub.com
Two MOFs were reported based on Zn(II) with 1,2-bis(4-pyridyl)hydrazine (L1); a two-dimensional interpenetrating MOF I of formula [Zn 2 (L1) 2 (L2) 2 ] ∞ was formed with terephthalic …
Number of citations: 2 cdnsciencepub.com
O Theilmann, W Saak, D Haase, R Beckhaus - Organometallics, 2009 - ACS Publications
The reactions of the low-valent titanocene sources [Cp* 2 Ti(η 2 -C 2 (TMS) 2 )] (2) and [tBuCp 2 Ti(η 2 -C 2 (TMS) 2 )] (3) with trans-4,4′-azobispyridine (8) leads to novel …
Number of citations: 65 pubs.acs.org
JS Guo, MJ Zhang, CJ Zhang, XM Jiang… - Inorganic Chemistry …, 2013 - Elsevier
Two polycatenated coordination polymers, {[Zn 3 (adc) 3 (bpp) 4 ] 2 · 3H 2 O} n (1) and [Zn(adc)(bphy)] n (2) (adc = azobenzene-4,4′- dicarboxylate, bpp = 1,3-bis(4-pyridyl)propane, …
Number of citations: 5 www.sciencedirect.com
JS Guo, G Xu, SH Wang, MS Wang, MJ Zhang… - Inorganic Chemistry …, 2014 - Elsevier
We report a new non-interpenetrated 2D zinc coordination polymer, [Zn(AA)(BPHY)] n (1) (H 2 AA = adipic acid, BPHY = 1,2-bis(4-pyridyl)hydrazine), which is a mixed ligand complex. …
Number of citations: 6 www.sciencedirect.com
JS Guo, G Xu, XM Jiang, MJ Zhang, BW Liu… - Inorganic …, 2014 - ACS Publications
A 3D metal–organic framework (MOF), [Zn(BPHY)(SA)] n (1; BPHY = 1,2-bis(4-pyridyl)hydrazine, H 2 SA = succinic acid), which crystallizes in a noncentrosysmmetric space group (Cc), …
Number of citations: 32 pubs.acs.org
Y Xiao, JS Guo, FK Zheng, GC Guo - Inorganic Chemistry Communications, 2016 - Elsevier
A 3-D metal-organic framework [Cd(BPHY)(SA)] n 1 (BPHY = 1,2-bis(4-pyridyl)hydrazine, H 2 SA = succinic acid) has been solvothermally synthesized. Compound 1 features a 2-fold …
Number of citations: 4 www.sciencedirect.com
S Pal, TK Pal, PK Bharadwaj - CrystEngComm, 2016 - pubs.rsc.org
A new linker, [1,1′:2′,1′′-terphenyl]-4′,5′-dimethoxy-4,4′′-dicarboxylic acid (H2L) has been used along with 4,4′-azobispyridine (azpy) as the co-linker to solvothermally …
Number of citations: 25 pubs.rsc.org

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